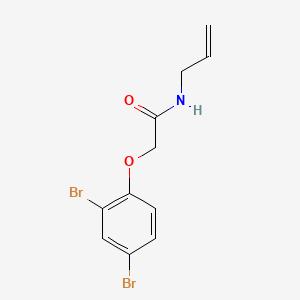

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide, also known as DBPA, is a chemical compound that has been widely studied for its potential use as an herbicide. It is a member of the acetamide family of chemicals, which are known for their ability to inhibit the growth of plants. DBPA has been shown to be effective at controlling a wide range of weeds, making it a promising candidate for use in agriculture.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide: has shown promising results in combating bacterial resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Its efficacy surpasses that of linezolid, a standard anti-MRSA drug, making it a potential lead molecule for new antibacterial agents.

Marine Natural Product Research

Derived from marine sponges, this compound is part of a class of molecules that exhibit a broad spectrum of activities. The marine sponge Dysidea granulosa has been identified as a source, highlighting the importance of marine biodiversity in drug discovery .

Catalysis in Organic Synthesis

The brominated aromatic structure of this compound suggests its utility in catalysis, particularly in oxidative transformations. It could facilitate the conversion of alcohols to aldehydes, a key step in synthesizing fine chemicals and pharmaceutical intermediates.

Development of Organic Light-Emitting Diodes (OLEDs)

The optical properties of brominated compounds are valuable in the synthesis of materials for OLEDs. These materials can emit blue-green light and have enhanced thermal stability and solubility in organic solvents.

Creation of Novel Copolymers

Photocatalytic Applications

In environmental science, photocatalytic degradation of pollutants is a growing field. The halogenated structure of this compound could play a role in the degradation processes, aiding in the removal of contaminants from water.

Wirkmechanismus

Target of Action

Related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) have been found to target acetyl-coa carboxylase 2 in humans .

Mode of Action

It’s worth noting that compounds with similar structures, such as 2,4-d, act as synthetic plant hormone auxins, employed in many crops to control wide leaf weeds .

Biochemical Pathways

Related compounds like 2,4-d are known to affect various biochemical pathways in plants and microorganisms .

Pharmacokinetics

Related compounds such as 2,4-d have been found to have variable absorption, distribution, metabolism, and excretion properties .

Result of Action

Related compounds have shown potent in-vitro antibacterial activity, especially against methicillin-resistant staphylococcus aureus (mrsa), methicillin-sensitive staphylococcus aureus (mssa), vancomycin-resistant enterococci (vre), and vancomycin-sensitive enterococci (vse) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide. For instance, related compounds like 2,4-D can move in the environment through various mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process .

Eigenschaften

IUPAC Name |

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHFXLLYZRBNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)

![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)

![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2951716.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2951721.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2951722.png)

![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)